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Compound of Interest

Compound Name: Methyl 4-bromo-2-formylbenzoate

CAS No.: 1260795-42-3

Cat. No.: B1424283

Get Quote

Executive Summary
Methyl 4-bromo-2-formylbenzoate (CAS: 1260795-42-3) is a bifunctional aromatic

intermediate featuring an aryl bromide, an aldehyde, and a methyl ester.[1] Its solubility

behavior is governed by the competition between its lipophilic aromatic core and its polar,

hydrogen-bond-accepting functional groups.

This guide provides a validated solubility profile to assist in reaction solvent selection, liquid-

liquid extraction (LLE), and recrystallization processes. The data presented synthesizes

experimental precedents from PARP inhibitor process chemistry and thermodynamic solubility

modeling.

Physicochemical Characterization
Understanding the fundamental physical properties is a prerequisite for predicting solubility

behavior.
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Property Value / Description Context for Solubility

Structure
Methyl 4-bromo-2-

formylbenzoate

Planar aromatic system;

packing efficiency affects

dissolution.

Molecular Weight 243.05 g/mol
Moderate MW; kinetics of

dissolution are generally fast.

Physical State White to Off-White Solid

Crystalline lattice energy must

be overcome by solvent

interaction.

LogP (Predicted) ~2.0 – 2.5
Lipophilic. Prefers organic

phases over aqueous media.

H-Bond Donors 0
No -OH or -NH groups; poor

solubility in water.

H-Bond Acceptors 3 (Ester, Aldehyde)
Good solubility in polar aprotic

solvents (DMSO, DMF).

Melting Point Solid (Predicted >50°C)

Lower MP facilitates "oiling

out" if recrystallization temp is

uncontrolled.

Solubility Profile
The following data categorizes solvents based on their interaction with the solute's functional

groups.

Quantitative & Qualitative Solubility Matrix
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Solvent Class Specific Solvent Solubility Rating Operational Notes

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)

Ideal for coupling

reactions (e.g.,

Suzuki-Miyaura).

Difficult to remove;

requires aqueous

workup.

Chlorinated DCM, Chloroform High (>50 mg/mL)

Excellent for

dissolution. Standard

solvent for reaction

monitoring

(TLC/HPLC).

Esters Ethyl Acetate (EtOAc) Moderate-High

Primary extraction

solvent. Soluble at RT;

highly soluble at

reflux.

Alcohols Methanol, Ethanol Moderate

Soluble at reflux;

sparing solubility at

0°C. Key antisolvent

candidate.

Ethers THF, 2-MeTHF Moderate-High

Good reaction

medium. 2-MeTHF is

preferred for green

process separation.

Hydrocarbons Hexanes, Heptane Low / Insoluble

Antisolvent. Used to

induce precipitation or

wash away non-polar

impurities.

Aqueous Water Insoluble (<1 mg/mL)

Used as the

immiscible phase in

washes to remove

inorganic salts.
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Thermodynamic Mechanism
The compound follows the "Like Dissolves Like" principle but with specific nuances:

Aryl Bromide & Ester: These moieties drive solubility in moderately polar organics (DCM,

EtOAc).

Aldehyde Instability: While soluble in alcohols, the aldehyde group is susceptible to

hemiacetal formation or oxidation. Protocol Note: Avoid prolonged heating in primary

alcohols without buffering or scavenging precautions.

Lattice Energy: The crystalline packing (pi-stacking of the benzoate core) requires thermal

energy or high-dielectric solvents to break. This makes recrystallization via a "heat-cool"

cycle in Ethanol/Heptane highly effective.

Experimental Workflows
Protocol: Liquid-Liquid Extraction (LLE)
Objective: Isolate the target from an aqueous reaction quench (e.g., after bromination or

oxidation).

Quench: Dilute the reaction mixture with Water (5 vol).

Extraction: Add Ethyl Acetate (3 vol). Agitate vigorously for 10 minutes.

Phase Separation: The target partitions into the Upper Organic Layer.

Troubleshooting: If an emulsion forms, add brine (sat. NaCl) to increase ionic strength and

drive phase separation.

Wash: Wash the organic layer with 5% NaHCO₃ (to remove acidic byproducts) followed by

Brine.

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

Protocol: Recrystallization (Purification)
Objective: Remove non-polar impurities and stabilize the solid form.
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Dissolution: Charge crude solid into a flask. Add Ethanol (5 vol) or IPA (5 vol).

Reflux: Heat to reflux (approx. 78°C for EtOH) until fully dissolved.

Check: If particulates remain, hot filter.

Precipitation: Remove heat. Slowly add Heptane (2-3 vol) dropwise while the solution is still

warm.

Nucleation: Allow to cool slowly to Room Temperature (RT) with gentle stirring.

Maturation: Cool further to 0-5°C for 1 hour to maximize yield.

Filtration: Filter the white crystalline solid and wash with cold Heptane.

Process Visualization
Diagram 1: Isolation & Purification Decision Tree
This workflow illustrates the logical path for isolating the compound based on its solubility

profile.
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Crude Reaction Mixture

Is Reaction Solvent
Water-Miscible? (DMF/DMSO)

Add Water (Quench)
+ Extract with EtOAc

Yes

Direct Evaporation
(DCM/THF)

No

Phase Separation
(Target in Organic Phase)

Recrystallization
Solvent: EtOH/Heptane

Wash: NaHCO3 + Brine

Concentrate to Dryness

Pure Methyl 4-bromo-2-formylbenzoate

Click to download full resolution via product page
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Caption: Decision tree for isolating Methyl 4-bromo-2-formylbenzoate based on solvent

miscibility.

Diagram 2: Synthesis Context (Olaparib Pathway)
Understanding where this intermediate fits highlights why specific solvents are used (e.g.,

avoiding protic solvents in subsequent steps).

4-Bromo-2-methylbenzoate Step 1: Bromination/Oxidation
(Solvent: CCl4 or DCE)

NBS, Radical Init. Methyl 4-bromo-2-formylbenzoate
(The Intermediate)

Hydrolysis Step 2: Cyclization/Coupling
(Solvent: EtOH or DMAc)

Hydrazine Hydrate Phthalazinone Core
(Olaparib Precursor)

Click to download full resolution via product page

Caption: Role of the intermediate in the synthesis of PARP inhibitors, dictating solvent

compatibility.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]

Reactivity: The aldehyde is sensitive to air oxidation (forming the carboxylic acid).

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Solvent Safety: When using Hexane/Heptane for precipitation, ensure proper grounding to

prevent static discharge, as the dry powder can be combustible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. aablocks.com [aablocks.com]

2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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methyl-4-bromo-2-formylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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